This compound is categorized under the API family of ketoprofen derivatives, commonly utilized in research settings for its potential therapeutic applications. It serves as an impurity reference material and is produced in accordance with ISO 17025 standards, ensuring quality and compliance in laboratory settings .
The synthesis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid can be achieved through several methods, typically involving the modification of phenolic compounds. One common synthetic route includes the following steps:
Key technical parameters include temperature control during reactions and monitoring pH to optimize yield and minimize side reactions.
The molecular structure of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid can be represented using various structural notations:
CC(C(=O)O)c1cccc(c1)C(O)c2ccccc2
InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19)
The compound features a propanoic acid backbone with two phenyl rings attached at specific positions, which contributes to its biological activity. The presence of hydroxyl groups enhances its solubility and reactivity.
2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid can undergo various chemical reactions typical for carboxylic acids and phenolic compounds:
These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological profile.
The mechanism of action for 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition results in analgesic and anti-inflammatory effects, making it useful in treating conditions such as arthritis and other inflammatory disorders.
Studies have shown that compounds similar to this one exhibit significant activity against inflammatory pathways, although specific quantitative data on this compound's potency may vary across different research contexts.
The physical and chemical properties of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid include:
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications.
2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid has several scientific applications:
The compound with the systematic name 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid (CAS RN: 59960-32-6) embodies the complexities inherent in polyfunctional organic nomenclature. Its molecular formula is consistently documented as C₁₆H₁₆O₃ (molecular weight: 256.30 g/mol) across chemical databases and commercial sources [4] [5] [6]. The SMILES notation (CC(C₁=CC(=CC=C₁)C(C₂=CC=CC=C₂)O)C(=O)O) and InChIKey provide unambiguous machine-readable descriptors essential for computational chemistry and database indexing [6].
Nomenclature conflicts arise due to two structural features: a chiral secondary alcohol (–CH(OH)C₆H₅) and a carboxylic acid group (–CH(CH₃)COOH) attached to a biphenyl-like scaffold. According to IUPAC hierarchical rules (Rule C-414.5), the carboxylic acid holds priority as the principal functional group, mandating its designation as the suffix ("propanoic acid") [8]. However, variations persist across sources:
Table 1: Nomenclature Variations in Chemical Databases
Source | Identifier | Name Variant |
---|---|---|
PubChem [1] | CID 11817710 | 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid |
BLDPharm [4] | MFCD11977834 | 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid |
ACMEM [6] | AMCS028215 | 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid |
These discrepancies stem from alternative interpretations of the phenylbenzyl alcohol moiety, which some systems term "(phenyl)(hydroxy)methyl" versus "hydroxy(phenyl)methyl." Such inconsistencies pose challenges in patent searches, regulatory documentation, and scientific literature retrieval, as trivial names like "ketoprofen alcohol analog" lack structural precision [7] [8]. The absence of a standardized common name further complicates industrial communication, necessitating CAS RN (59960-32-6) for unambiguous identification [4] [5] [6].
This molecule serves as a key intermediate in synthesizing biologically active ketoprofen derivatives. Its structure differs from the parent NSAID ketoprofen (2-(3-benzoylphenyl)propanoic acid) through reduction of the ketone group to a chiral alcohol, transforming the planar benzophenone into a three-dimensional benzhydrol unit [2] [4]. This modification significantly alters physicochemical properties:
In pharmaceutical design, this scaffold has been exploited to create dual-mechanism therapeutics. Notably:
Table 2: Biological Activities of Structural Analogs
Derivative | Anti-inflammatory Activity (% Edema Inhibition) | Anticancer Activity |
---|---|---|
Ketoprofen | 47% | Not tested |
2-(3-Benzoylphenyl)propanohydroxamic acid [2] | 91% | Moderate (cell line-dependent) |
3,4,5-Trimethoxybenzyl ester analog [9] | 67–91% | Enhanced COX-2 inhibition (67–94%) |
The benzhydrol moiety enables molecular flexibility critical for dual COX/MMP inhibition. Docking studies confirm the alcohol’s oxygen coordinates catalytic zinc in MMPs (e.g., MMP-2, MMP-9), while the propanoic acid engages COX-2’s Arg120/His90 residues—validating its role as a structural platform for multitarget drugs [2] [9]. Recent modifications conjugating it with amino acids and trimethoxybenzyl groups further enhanced anti-inflammatory potency by 2-fold compared to ketoprofen, attributed to improved target affinity and lipophilicity [9].
In pharmaceutical quality control, 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is characterized as:
Its detection and quantification follow ICH Q3A/B guidelines requiring identification thresholds of 0.1% for drug substances. Analytical characterization employs:
Storage stability studies indicate sensitivity to oxidation, necessitating handling under inert atmosphere and storage at 2–8°C in sealed containers [4] [5] [6]. As an impurity, it exemplifies the benzhydrol pharmacophore also observed in ibuprofen impurities (e.g., 1-hydroxyibuprofen), suggesting class-specific degradation pathways requiring control during NSAID manufacturing [7].
Table 3: Impurity Characteristics and Control Parameters
Parameter | Specification | Analytical Method |
---|---|---|
Identity (HPLC/FTIR) | Match to reference standard | USP ⟨851⟩/⟨197⟩ |
Quantitation limit | ≤0.05% w/w | HPLC-UV (220 nm) |
Stability in API | ≤0.1% after 24 months (25°C/60% RH) | Accelerated stability testing |
Patent literature details synthesis controls to minimize this impurity during ketoprofen derivative production, emphasizing reaction atmosphere (N₂ overlay), low-temperature processing (<10°C), and catalytic hydrogenation monitoring [10]. Its presence above threshold levels may indicate suboptimal manufacturing conditions or decomposition, warranting rigorous process validation [7] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1